molecular formula C16H11IN2O3 B3542490 N-(2-iodophenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

N-(2-iodophenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No.: B3542490
M. Wt: 406.17 g/mol
InChI Key: NLTKQQXFCPTFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For example, the synthesis of heterocyclic and pseudoheterocyclic systems based on λ3- and λ5-iodanes involves the generation of aryl radicals from aryl halides (iodides or bromides) with tributylstannyl hydride–AIBN, SmI2, Co (I) or under photochemical conditions . Another method involves a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide to produce aza-heterocyclic amides .


Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various techniques. For example, the molecular formula of N-(2-Iodophenyl)acetamide is C8H8INO, with a molecular weight of 261.06 g/mol . The structure of these compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.


Chemical Reactions Analysis

The chemical reactions of related compounds involve various processes. For instance, the cathodic reduction of N-(2-iodophenyl)-N-alkylcinnamides under deaerated conditions in DMF gave 1-alkyl-3-benzylindolin-2-ones regioselectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, N-(2-Iodophenyl)acetamide is a solid under normal conditions, and it should be stored under inert gas due to its air sensitivity .

Mechanism of Action

The mechanism of action of related compounds involves various processes. For example, the success of the reaction of N-(2-iodophenyl)-N-alkylcinnamides with isocyanide to produce aza-heterocyclic amides relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine .

Safety and Hazards

The safety and hazards of related compounds also vary. For instance, 2-Iodophenol is classified as a flammable liquid and vapor, and it is harmful if swallowed . It may cause skin and eye irritation, and it may cause respiratory irritation .

Properties

IUPAC Name

N-(2-iodophenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O3/c1-19-15(21)10-7-6-9(8-11(10)16(19)22)14(20)18-13-5-3-2-4-12(13)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTKQQXFCPTFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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